2-Phenylthieno[3,4-b]pyrazine
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Overview
Description
2-Phenylthieno[3,4-b]pyrazine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrazine ring, with a phenyl group attached to the second position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the reaction of 3,4-diaminothiophene with glyoxal in the presence of a base, such as sodium carbonate, to form the thieno[3,4-b]pyrazine core . The phenyl group can then be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using phenylboronic acid as the phenyl source .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylthieno[3,4-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the phenyl or thiophene rings.
Reduction: Reduced forms of the pyrazine ring.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug discovery and development, particularly as kinase inhibitors.
Industry: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells
Mechanism of Action
The mechanism of action of 2-Phenylthieno[3,4-b]pyrazine in biological systems is not fully understood. it is believed to interact with various molecular targets, including protein kinases and topoisomerases, which play critical roles in cell signaling and DNA replication. The compound may exert its effects by inhibiting these enzymes, leading to disrupted cellular processes and potential therapeutic effects .
Comparison with Similar Compounds
Thieno[3,4-b]pyrazine: Lacks the phenyl group but shares the core structure.
Pyrrolopyrazine: Contains a pyrrole ring instead of a thiophene ring.
Quinoxaline: Features a benzene ring fused to a pyrazine ring.
Uniqueness: 2-Phenylthieno[3,4-b]pyrazine is unique due to the presence of the phenyl group, which can influence its chemical reactivity and biological activity. The combination of the thiophene and pyrazine rings also imparts distinct electronic properties, making it valuable for applications in organic electronics and medicinal chemistry .
Properties
CAS No. |
90070-12-5 |
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Molecular Formula |
C12H8N2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-phenylthieno[3,4-b]pyrazine |
InChI |
InChI=1S/C12H8N2S/c1-2-4-9(5-3-1)10-6-13-11-7-15-8-12(11)14-10/h1-8H |
InChI Key |
JAWKWOQUGKLQKX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CSC=C3N=C2 |
Origin of Product |
United States |
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